
Baricitinib trifluoroacetate
Overview
Description
Baricitinib, sold under the brand name Olumiant among others, is an immunomodulatory medication used for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19 . It acts as an inhibitor of Janus kinase (JAK), blocking the subtypes JAK1 and JAK2 . Baricitinib is used alone or together with other medicines (e.g., methotrexate, DMARDs) to treat moderately to severely active rheumatoid arthritis in patients who have taken other medicines (e.g., tumor necrosis factor or TNF antagonist) that did not work well .
Synthesis Analysis
A highly efficient method for the synthesis of baricitinib was developed. The starting material tert-butyl 3-oxoazetidine-1-carboxylate was converted to intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction, deprotection of the N-Boc-group, and a final sulfonamidation reaction .
Molecular Structure Analysis
Baricitinib has the IUPAC name 2-[1-Ethylsulfonyl-3-[4-(7H-pyrrolo [2,3-d] pyrimidin-4-yl) pyrazol-1-yl] azetidine-3-yl] acetonitrile and the molecular formula C16H17N7O2S . It is a pyrrolopyrimidine administrated for the treatment of moderate to severe rheumatoid arthritis, atopic dermatitis, and severe alopecia areata .
Chemical Reactions Analysis
Baricitinib modulates intracellular signaling pathways, reducing the phosphorylation and activation of STATs by partially inhibiting JAK1 and JAK2 . The lactone impurity formation was explained by a plausible mechanism .
Physical And Chemical Properties Analysis
Baricitinib has a molecular weight of 371.42 g/mol . It is soluble in DMSO at 40 mg/mL .
Scientific Research Applications
Baricitinib in Atopic Dermatitis
Baricitinib has been evaluated for its efficacy in treating moderate-to-severe atopic dermatitis (AD). A study by Guttman‐Yassky et al. (2018) demonstrated that baricitinib, in combination with topical corticosteroids, significantly reduced inflammation and pruritus in patients with AD. This finding highlights its potential as a therapeutic agent in dermatological conditions.
Rheumatoid Arthritis Management
Considerable research has focused on baricitinib's role in treating rheumatoid arthritis (RA). For instance, Fleischmann et al. (2017) conducted a study comparing baricitinib as monotherapy or combined with methotrexate to methotrexate monotherapy in RA patients. Additionally, Keystone et al. (2014) investigated baricitinib in RA patients with an inadequate response to methotrexate. These studies collectively indicate baricitinib's effectiveness in improving symptoms in RA patients.
COVID-19 Treatment
Baricitinib's potential in treating COVID-19 has garnered attention. Marconi et al. (2021) conducted a study on hospitalized adults with COVID-19, revealing that baricitinib, combined with standard care, reduced mortality. Similarly, Stebbing et al. (2020) supported baricitinib's evaluation for its anti-cytokine and anti-viral activity in COVID-19 patients, highlighting its potential in managing viral infections.
Mechanism of Action
As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function . By inhibiting the actions of JAK1 and JAK2, baricitinib attenuates JAK-mediated inflammation and immune responses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S.C2HF3O2/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;3-2(4,5)1(6)7/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRRMLIGZDAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Baricitinib trifluoroacetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

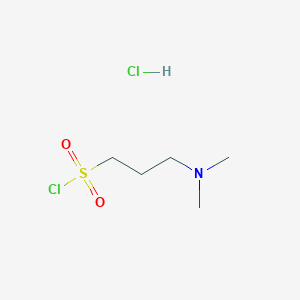

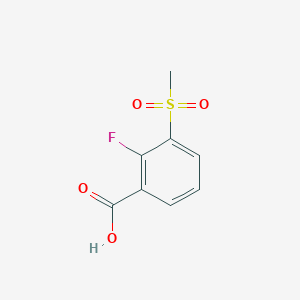
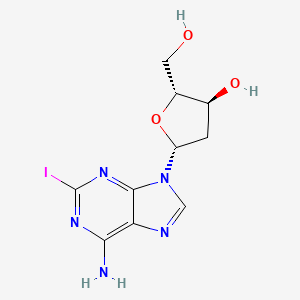

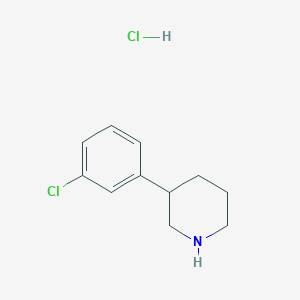

![(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3218091.png)
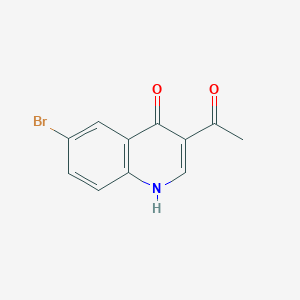
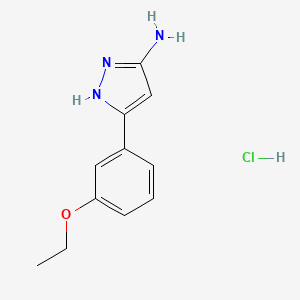

![2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B3218117.png)
![7-Chloro-2-methyloxazolo[5,4-d]pyrimidine](/img/structure/B3218124.png)
